molecular formula C18H16N2O3 B12752347 5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 109317-84-2

5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Katalognummer: B12752347
CAS-Nummer: 109317-84-2
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: DDYYUVJVLQNQKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1,2-diphenylethylamine with barbituric acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its unique structure, which imparts distinct pharmacological properties.

Eigenschaften

CAS-Nummer

109317-84-2

Molekularformel

C18H16N2O3

Molekulargewicht

308.3 g/mol

IUPAC-Name

5-(1,2-diphenylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H16N2O3/c21-16-15(17(22)20-18(23)19-16)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H2,19,20,21,22,23)

InChI-Schlüssel

DDYYUVJVLQNQKS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(C2C(=O)NC(=O)NC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.